2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Overview
Description
2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a chemical compound with the molecular formula C13H13NO4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can be achieved through several methods. One common method involves the reaction of 1,2,4-benzenetricarboxylic acid with appropriate reagents to form the desired product . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid include:
- 2-butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-diazonium
- 2H-isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-butyl-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-2-3-6-14-11(15)9-5-4-8(13(17)18)7-10(9)12(14)16/h4-5,7H,2-3,6H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWIWDRTZPWZIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368650 |
Source
|
Record name | 2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96296-39-8 |
Source
|
Record name | 2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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